molecular formula C19H19FN2O3 B11046223 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11046223
M. Wt: 342.4 g/mol
InChI Key: LPGAQEWTORMBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Oxidation: The morpholine derivative is then oxidized to introduce the oxo group.

    Acetamide Formation: The final step involves the reaction of the morpholine derivative with 3-fluoroaniline and acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the morpholine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like benzyl chloride, acetic anhydride, and various anilines are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving morpholine derivatives.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, in particular, can affect the compound’s lipophilicity, metabolic stability, and interaction with biological targets.

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H19FN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)25-10-9-22(17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23)

InChI Key

LPGAQEWTORMBNR-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.